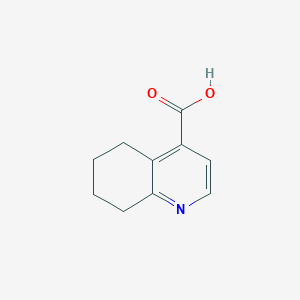
2-(4-methyl-3-nitrophenyl)ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-methyl-3-nitrophenyl)ethan-1-amine, also known as 2-methyl-3-nitroaniline, is an organic compound that is used in a variety of scientific research applications. It has a wide range of biochemical and physiological effects, and is used in laboratory experiments to study the structure and function of proteins and other biological molecules.
作用機序
2-(4-methyl-3-nitrophenyl)ethan-1-amineitroaniline works by binding to specific proteins and other biological molecules. It binds to the active site of enzymes, which modifies their structure and function. It also binds to DNA and RNA, which modifies their structure and function. It binds to cell membranes, which modifies their structure and function. It binds to hormones, which modifies their structure and function. It also binds to drugs, which modifies their structure and function.
Biochemical and Physiological Effects
2-(4-methyl-3-nitrophenyl)ethan-1-amineitroaniline has a wide range of biochemical and physiological effects. It can inhibit the activity of enzymes, which can lead to changes in the metabolism of cells and tissues. It can also bind to DNA and RNA, which can lead to changes in gene expression. It can bind to cell membranes, which can lead to changes in the transport of molecules across the membrane. It can bind to hormones, which can lead to changes in the regulation of metabolic processes. It can also bind to drugs, which can lead to changes in the pharmacological effects of the drug.
実験室実験の利点と制限
2-(4-methyl-3-nitrophenyl)ethan-1-amineitroaniline has several advantages for laboratory experiments. It is relatively inexpensive, and it is easy to synthesize. It is also relatively stable, and it has a long shelf life. Additionally, it is non-toxic, and it does not cause any adverse side effects. However, it has some limitations. It is not very soluble in water, and it has a relatively low binding affinity for proteins and other biological molecules.
将来の方向性
There are many potential future directions for the use of 2-(4-methyl-3-nitrophenyl)ethan-1-amineitroaniline in scientific research. It could be used to study the structure and function of proteins and other biological molecules in greater detail. It could also be used to study the effects of drugs on cells and tissues in greater detail. Additionally, it could be used to study the effects of environmental toxins on cells and tissues in greater detail. Finally, it could be used to develop new drugs and therapies for various diseases and disorders.
合成法
2-(4-methyl-3-nitrophenyl)ethan-1-amineitroaniline can be synthesized via a three-step process. The first step involves the reaction of 4-methyl-3-nitrobenzaldehyde with ethyl acetoacetate in the presence of sodium hydroxide to form 4-methyl-3-nitrobenzyl acetoacetate. The second step involves the reaction of 4-methyl-3-nitrobenzyl acetoacetate with thionyl chloride to form 4-methyl-3-nitrobenzyl chloride. Finally, the third step involves the reaction of 4-methyl-3-nitrobenzyl chloride with aniline to form 2-(4-methyl-3-nitrophenyl)ethan-1-amineitroaniline.
科学的研究の応用
2-(4-methyl-3-nitrophenyl)ethan-1-amineitroaniline is used in a variety of laboratory experiments to study the structure and function of proteins and other biological molecules. It is used to study the structure and function of enzymes, to study the structure and function of DNA and RNA, to study the structure and function of cell membranes, and to study the structure and function of hormones. It is also used to study the effects of drugs on cells and tissues, and to study the effects of environmental toxins on cells and tissues.
特性
IUPAC Name |
2-(4-methyl-3-nitrophenyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-7-2-3-8(4-5-10)6-9(7)11(12)13/h2-3,6H,4-5,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRELZUHBQHNEED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCN)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methyl-3-nitrophenyl)ethan-1-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9-methyl-1,9-diazaspiro[5.5]undecane](/img/structure/B6618833.png)


![2-[3-(trifluoromethyl)-1,2-oxazol-5-yl]ethan-1-amine](/img/structure/B6618853.png)


![2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carbonitrile](/img/structure/B6618891.png)




